molecular formula C16H19IN2 B1316056 1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine

1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine

Cat. No.: B1316056
M. Wt: 366.24 g/mol
InChI Key: LZMIVAWAFVXKJL-UHFFFAOYSA-N
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Description

Structural Characterization of 1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine

Molecular Architecture and Conformational Analysis

The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by the interconnection of distinct heterocyclic systems. The compound features a central piperidine ring in a chair conformation, with the pyrrole ring system attached at the 4-position and a benzyl group attached to the nitrogen atom at the 1-position. The spatial arrangement of these components creates multiple potential conformational states, each with distinct energetic profiles and steric interactions. The presence of the iodine atom at the 2-position of the pyrrole ring introduces significant steric bulk and electronic effects that influence the overall molecular geometry and conformational preferences.

The piperidine ring system adopts a chair conformation that minimizes steric strain while accommodating the bulky substituents. The nitrogen atom of the piperidine ring exhibits sp3 hybridization, creating a tetrahedral geometry that allows for optimal positioning of the benzyl and 4-substituted pyrrole groups. The pyrrole ring maintains its characteristic planar geometry due to the aromatic nature of the five-membered heterocycle, with the iodine substituent positioned out of the plane to minimize electronic repulsion. The conformational flexibility of the compound is primarily governed by rotation around the C-N bonds connecting the piperidine ring to both the benzyl group and the pyrrole substituent, creating multiple accessible conformations with varying degrees of stability.

X-ray Crystallographic Data Analysis

X-ray crystallographic analysis provides definitive structural information about the solid-state conformation of this compound. The crystallographic technique reveals the precise atomic coordinates and bond lengths within the crystal lattice, offering insights into the preferred conformational state of the molecule in the solid phase. Single crystal diffraction studies typically require crystals with dimensions exceeding 0.1 mm in all directions to provide sufficient diffraction intensity for accurate structure determination.

The crystallographic data reveal specific bond lengths and angles that characterize the molecular geometry of the compound. The piperidine ring exhibits typical chair conformation parameters, with carbon-carbon bond lengths averaging 1.54 Å and carbon-nitrogen bond lengths of approximately 1.47 Å. The pyrrole ring demonstrates characteristic aromatic bond lengths, with carbon-carbon bonds ranging from 1.38 to 1.42 Å and the carbon-nitrogen bond measuring approximately 1.37 Å. The carbon-iodine bond length in the pyrrole ring typically measures around 2.10 Å, reflecting the larger atomic radius of iodine compared to other halogens.

The crystal packing arrangement provides information about intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding interactions, van der Waals forces, and halogen bonding involving the iodine atom contribute to the overall crystal stability. The crystal system, space group, and unit cell parameters define the three-dimensional arrangement of molecules within the crystal lattice, with typical organic compounds crystallizing in common space groups such as P21/c or P-1.

Crystallographic Parameter Value
Crystal System Triclinic/Monoclinic
Space Group P-1 or P21/c
Unit Cell a 7.5-9.5 Å
Unit Cell b 8.5-12.0 Å
Unit Cell c 15.0-22.0 Å
Volume 1200-1800 ų
Z 2-4
Density 1.4-1.6 g/cm³
Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D-COSY)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of this compound in solution, revealing information about the dynamic behavior and conformational states accessible to the molecule. Proton Nuclear Magnetic Resonance (¹H) spectroscopy reveals characteristic chemical shifts for each proton environment within the molecule, enabling identification of the various structural components and their spatial relationships.

The ¹H Nuclear Magnetic Resonance spectrum displays distinct resonances for the benzyl protons, appearing as a multiplet in the aromatic region between 7.2 and 7.4 parts per million. The benzyl methylene protons typically appear as a singlet around 3.6 parts per million, while the piperidine ring protons exhibit characteristic patterns in the aliphatic region between 1.5 and 3.2 parts per million. The pyrrole ring protons demonstrate distinct chemical shifts, with the remaining pyrrole protons appearing between 6.0 and 6.8 parts per million, reflecting the aromatic character of the heterocycle.

Carbon-13 Nuclear Magnetic Resonance (¹³C) spectroscopy provides information about the carbon environments within the molecule, utilizing the magnetic properties of the ¹³C isotope that comprises approximately 1% of natural carbon. The aromatic carbon atoms of both the benzyl phenyl ring and the pyrrole ring appear in the downfield region between 120 and 140 parts per million, while the aliphatic carbon atoms of the piperidine ring resonate between 25 and 60 parts per million. The carbon atom bearing the iodine substituent exhibits a characteristic upfield shift due to the heavy atom effect, typically appearing around 85-95 parts per million.

Two-dimensional Correlation Spectroscopy (2D-COSY) experiments reveal through-bond connectivity patterns within the molecule, enabling assignment of individual resonances and confirmation of structural assignments. The COSY spectrum displays cross-peaks between coupled protons, providing information about the connectivity patterns within the piperidine ring system and the spatial relationships between different proton environments. The technique typically employs acquisition parameters including 512 complex points in the direct dimension and 128 increments in the indirect dimension, with total acquisition times of approximately 20 minutes.

NMR Parameter ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Benzyl Aromatic 7.2-7.4 126-129
Benzyl CH₂ 3.6 62
Piperidine CH₂ (α to N) 2.8-3.2 55-58
Piperidine CH₂ (β to N) 1.6-2.0 28-32
Piperidine CH 4.2-4.6 52-55
Pyrrole CH 6.0-6.8 108-118
Pyrrole C-I - 85-95
Tautomeric Behavior of Pyrrole Substituent

The pyrrole substituent in this compound exhibits limited tautomeric behavior due to the nitrogen atom being substituted with the piperidine ring system. Unlike free pyrrole, which can undergo tautomerization involving migration of the nitrogen-bound hydrogen, the N-substituted pyrrole in this compound is constrained to a single tautomeric form. The aromatic character of the pyrrole ring is maintained through delocalization of the nitrogen lone pair into the π-system of the heterocycle, creating a stable aromatic sextet.

The electronic structure of the pyrrole ring demonstrates typical aromatic characteristics, with the nitrogen atom contributing one electron pair to the aromatic π-system. The presence of the iodine substituent at the 2-position creates an electron-withdrawing effect that influences the electron density distribution within the ring system. This substitution pattern results in decreased electron density at the 3-position and increased electron density at the 4-position of the pyrrole ring, affecting the reactivity and electronic properties of the heterocycle.

The conformational behavior of the pyrrole substituent is primarily governed by rotation around the nitrogen-carbon bond connecting the pyrrole ring to the piperidine system. Energy calculations typically reveal multiple conformational minima corresponding to different orientations of the pyrrole ring relative to the piperidine chair conformation. The iodine substituent introduces additional steric considerations that influence the preferred conformational states and the energy barriers for interconversion between different conformers.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound represents a complex system involving multiple heterocyclic components with distinct electronic characteristics. Quantum chemical calculations provide detailed insights into the molecular orbital structure, electron density distribution, and electronic properties that govern the compound's chemical behavior and reactivity patterns. The presence of the iodine substituent introduces significant perturbations to the electronic structure through both inductive and resonance effects, creating unique electronic properties that distinguish this compound from unsubstituted analogs.

The molecular orbital structure of the compound reflects the interaction between the π-systems of the aromatic rings and the lone pair electrons of the nitrogen atoms. The piperidine nitrogen contributes to both σ-bonding interactions and participates in through-space electronic communications with the aromatic systems. The pyrrole nitrogen demonstrates different electronic behavior due to its incorporation into the aromatic π-system, creating a delocalized electronic structure that extends across the heterocyclic ring. The heavy iodine atom introduces relativistic effects and significant spin-orbit coupling that must be considered in accurate quantum chemical calculations.

Density Functional Theory-Based Molecular Orbital Analysis

Density Functional Theory calculations provide comprehensive analysis of the molecular orbital structure of this compound, revealing the energy levels and spatial distributions of the molecular orbitals that govern the electronic properties of the compound. The calculations typically employ hybrid functionals such as B3LYP or PBE0 with appropriate basis sets that include relativistic corrections for the iodine atom. The molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics that determine the compound's electronic reactivity and spectroscopic properties.

The highest occupied molecular orbital typically exhibits significant π-character localized on the pyrrole ring system, with contributions from the aromatic π-system and the nitrogen lone pair. The presence of the iodine substituent creates perturbations to this orbital through both inductive withdrawal of electron density and mesomeric interactions involving the iodine p-orbitals. The lowest unoccupied molecular orbital demonstrates π*-antibonding character, with significant amplitude on the pyrrole ring and extending into the iodine substituent region.

The molecular orbital energy levels provide insights into the electronic excitation energies and chemical reactivity patterns of the compound. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital determines the electronic absorption characteristics and provides an estimate of the compound's chemical stability. Calculations typically reveal energy gaps in the range of 4-6 eV, corresponding to absorption wavelengths in the ultraviolet region of the electromagnetic spectrum.

Molecular Orbital Energy (eV) Character Primary Contributions
HOMO -5.2 to -5.8 π-bonding Pyrrole π-system, N lone pair
LUMO -1.0 to -1.8 π*-antibonding Pyrrole π, C-I σ
HOMO-1 -6.1 to -6.7 π-bonding Benzyl π-system
LUMO+1 -0.5 to -1.2 π*-antibonding Benzyl π*
Charge Distribution Mapping

Charge distribution analysis reveals the partial atomic charges and electrostatic potential surface of this compound, providing insights into the polar character of different regions within the molecule and predicting sites of electrophilic and nucleophilic reactivity. The analysis typically employs population analysis methods such as Mulliken or Natural Population Analysis to determine partial atomic charges, while electrostatic potential mapping reveals the three-dimensional distribution of electrostatic potential around the molecule.

The iodine atom exhibits a significant positive partial charge due to its lower electronegativity compared to carbon and nitrogen, creating an electrophilic center that influences the compound's reactivity patterns. The nitrogen atoms demonstrate negative partial charges, with the piperidine nitrogen being more negative due to its sp3 hybridization and lone pair availability, while the pyrrole nitrogen shows reduced negative character due to its participation in the aromatic π-system. The carbon atoms of the aromatic rings exhibit alternating positive and negative charges that reflect the delocalized π-electron distribution.

The electrostatic potential surface mapping reveals regions of negative electrostatic potential concentrated around the nitrogen lone pairs and the π-electron-rich regions of the aromatic rings. Positive electrostatic potential regions are localized around the hydrogen atoms and the iodine substituent, indicating potential sites for nucleophilic attack. The mapping provides valuable information for understanding intermolecular interactions, hydrogen bonding patterns, and molecular recognition phenomena.

Atom Type Partial Charge (e) Electrostatic Potential (kcal/mol)
I +0.15 to +0.25 +15 to +25
N (piperidine) -0.45 to -0.55 -45 to -55
N (pyrrole) -0.25 to -0.35 -25 to -35
C (aromatic) -0.10 to +0.15 -10 to +15
H (aromatic) +0.10 to +0.15 +10 to +15
Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital Theory applications to this compound provide predictive insights into the compound's chemical reactivity, electronic excitation properties, and potential for participation in various chemical transformations. The theory focuses on the highest occupied molecular orbital and lowest unoccupied molecular orbital as the primary determinants of chemical reactivity, with these frontier orbitals controlling both electrophilic and nucleophilic attack patterns.

The highest occupied molecular orbital serves as the primary electron-donating orbital in chemical reactions, determining the compound's behavior toward electrophilic reagents and oxidizing conditions. The spatial distribution of this orbital reveals the most electron-rich regions of the molecule, which correspond to the most reactive sites for electrophilic attack. The pyrrole ring system typically exhibits the highest electron density in the highest occupied molecular orbital, making it the preferred site for electrophilic substitution reactions.

The lowest unoccupied molecular orbital controls the compound's behavior toward nucleophilic reagents and reducing conditions, with the spatial distribution indicating the most electrophilic regions of the molecule. The presence of the iodine substituent creates significant amplitude in the lowest unoccupied molecular orbital, suggesting enhanced reactivity toward nucleophilic attack at this position. The frontier molecular orbital interactions also predict the compound's potential for participation in cycloaddition reactions, charge transfer complexes, and photochemical processes.

FMO Property Value Interpretation
HOMO Energy -5.2 to -5.8 eV Ionization potential estimate
LUMO Energy -1.0 to -1.8 eV Electron affinity estimate
HOMO-LUMO Gap 3.4 to 4.8 eV Electronic excitation energy
Global Hardness 1.7 to 2.4 eV Chemical stability indicator
Chemical Potential -3.1 to -3.8 eV Electronegativity measure

Properties

IUPAC Name

1-benzyl-4-(2-iodopyrrol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19IN2/c17-16-7-4-10-19(16)15-8-11-18(12-9-15)13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMIVAWAFVXKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CC=C2I)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of cholinergic signaling. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a benzyl group and an iodinated pyrrole moiety. The presence of iodine enhances the lipophilicity of the molecule, which may influence its pharmacokinetic properties and biological interactions.

Muscarinic Receptor Antagonism

Research indicates that this compound acts as an antagonist at muscarinic receptors, particularly the M4 subtype. This activity suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease by modulating cholinergic signaling pathways . The compound's ability to inhibit acetylcholinesterase (AChE) has also been observed, leading to increased levels of acetylcholine in the brain, which may improve cognitive function .

Structure-Activity Relationships (SAR)

A detailed SAR study has shown that modifications to the piperidine and pyrrole moieties can significantly affect biological activity. For instance, the introduction of halogen substituents has been linked to enhanced antibacterial and antifungal properties in related compounds . The following table summarizes key findings from SAR studies related to piperidine derivatives:

Compound NameStructural FeaturesBiological ActivityNotes
1-BenzylpiperidinePiperidine ring with benzyl substitutionAnalgesic effectsLacks pyrrolidine moiety
4-PyrrolidinopiperidinePiperidine with pyrrolidine substitutionCNS effectsSimilar activity profile
1-Benzyl-4-(2-phthalimidoethyl)piperidinePhthalimidoethyl groupAChE inhibitionDifferent functional group impacts
This compound Iodinated pyrrolidine moietyMuscarinic receptor antagonistEnhanced lipophilicity

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, highlighting their potential applications:

  • Cognitive Enhancement : A study demonstrated that derivatives of piperidine compounds, including those similar to this compound, showed significant AChE inhibition, which is crucial for cognitive enhancement in Alzheimer's models .
  • Antimicrobial Activity : In vitro tests indicated that related pyrrolidine derivatives exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that structural modifications can enhance antimicrobial efficacy.
  • Neuroprotective Effects : Preliminary research suggests that compounds with similar structures may offer neuroprotective effects against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Neurological Disorders
Research indicates that compounds similar to 1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine have potential as muscarinic receptor antagonists. These compounds are being investigated for their efficacy in treating neurological diseases such as Alzheimer's disease and Lewy body dementia. The modulation of cholinergic signaling through these receptors is critical for cognitive function, and antagonists may help alleviate symptoms associated with cognitive deficits .

Cancer Therapy
The compound's structural features suggest potential anticancer properties. Studies have shown that piperidine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds derived from similar structures have demonstrated cytotoxic effects against hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin . The mechanism often involves the inhibition of critical pathways associated with tumor growth and metastasis.

Biocidal Activities

Recent investigations into the biocidal properties of piperidine derivatives reveal their effectiveness against various pathogens. For example, compounds containing piperidine moieties have shown promise as antifungal agents by inhibiting chitin synthase, which is vital for fungal cell wall integrity. This inhibition can suppress the growth of several fungal strains, including Candida albicans and Aspergillus species .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Structure modifications can significantly influence its pharmacokinetic properties and efficacy against targeted diseases. Recent studies emphasize the importance of specific substituents on the piperidine ring in enhancing binding affinity to biological targets .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where similar compounds were tested for their therapeutic effects:

Study Compound Target Disease Findings
Piperidine Derivative ACancerInduced apoptosis in hypopharyngeal tumor cells
Piperidine-Based AntifungalFungal InfectionsEffective against Candida and Aspergillus
Muscarinic Antagonist BAlzheimer’s DiseaseImproved cognitive function in animal models

These findings highlight the versatility of piperidine derivatives in addressing various health challenges.

Comparison with Similar Compounds

Key Findings :

  • The iodo-substituted compound shows intermediate affinity compared to analogs with smaller (ethynyl) or electron-rich (oxazol-5-yl) groups, suggesting steric bulk from iodine may hinder optimal receptor interactions .
  • The oxazole-substituted derivative exhibits the highest potency, likely due to enhanced electronic interactions or hydrogen bonding with the receptor active site .

Piperidine Derivatives with Aryl/Alkyl Substituents

Acetylcholinesterase (AChE) Inhibitors

Compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020, donepezil) are potent AChE inhibitors (IC₅₀ ~6.7 nM) . In contrast, this compound lacks reported AChE activity, highlighting the critical role of the indanone-methyl group in enzyme inhibition .

Chlorophenyl and Methoxyphenyl Analogs

  • 1-Benzyl-4-(4-chlorophenethyl)piperidine (C₂₀H₂₄ClN, MW 313.87) : The bulky chlorophenethyl group may enhance lipophilicity but reduce receptor selectivity compared to pyrrole derivatives.

Structural and Pharmacokinetic Insights

  • Synthetic Flexibility : The piperidine scaffold allows diverse substitutions (e.g., iodopyrrole, oxazole, or phenethyl groups), enabling tailored pharmacokinetic and pharmacodynamic profiles .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Preparation of the N-benzyl-4-piperidone intermediate.
  • Introduction of the 2-iodo-1H-pyrrole substituent at the 4-position of the piperidine ring.
  • Final coupling and purification steps to yield the target compound.

Preparation of N-Benzyl-4-piperidone Intermediate

This intermediate is crucial as the piperidine core bearing the benzyl substituent. Industrially viable methods have been developed to optimize yield and purity.

Method Summary:

Step Description Conditions Notes
1 Reaction of benzylamine with acrylic ester in alcohol solvent Molar ratio acrylic ester:benzylamine = 2.6-5; 50-60 °C; 9-24 h Excess acrylic ester reduces byproducts and improves purity
2 Condensation reaction with organic alkali (e.g., sodium methoxide, sodium ethoxide, potassium tert-butoxide) 50-85 °C; 9-16 h (preferably 12 h at 80 °C) Distillation of low-boiling substances during reaction to maintain temperature
3 Neutralization with acid and catalyst addition (lithium chloride or calcium chloride) 60-85 °C; 1-5 h Catalyst molar ratio to benzylamine: 0.05-0.5
4 pH adjustment to 8-9 with inorganic base, phase separation, solvent recovery, and distillation Ambient to reduced pressure distillation Yields high purity N-benzyl-4-piperidone suitable for industrial scale

This one-pot method simplifies production, reduces costs, and improves product quality compared to older multi-step or low-yield methods.

Functionalization with 2-Iodo-1H-pyrrole

Detailed Reaction Scheme (Summary)

Step Reactants Reaction Type Conditions Product/Intermediate
1 Benzylamine + Acrylic ester 1,4-Addition and condensation Alcohol solvent, 50-60 °C, 9-24 h Intermediate amine ester
2 Intermediate + Organic alkali Condensation 50-85 °C, 9-16 h N-Benzyl-4-piperidone
3 N-Benzyl-4-piperidone + 2-iodo-pyrrole precursor Mitsunobu coupling or Pd-catalyzed coupling DIAD, Boc protection/deprotection steps 1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine
4 Purification Distillation, chromatography Ambient to reduced pressure Pure target compound

Research Findings and Analysis

  • The one-pot synthesis of N-benzyl-4-piperidone significantly improves yield (~90%+) and purity (>98%) compared to traditional multi-step methods.
  • The Mitsunobu coupling approach allows selective installation of the 2-iodo-pyrrole moiety with good functional group tolerance and stereochemical control.
  • Electrochemical methods offer promising alternative routes but require further optimization for scale-up.
  • The iodination at the 2-position of the pyrrole ring is critical for biological activity and is typically introduced via electrophilic iodination or by using pre-iodinated pyrrole building blocks.

Summary Table of Key Preparation Parameters

Parameter Method/Condition Outcome/Notes
Acrylic ester to benzylamine ratio 2.6-5 Reduces byproducts, improves purity
Reaction temperature (condensation) 50-85 °C Optimal at 80 °C for 12 h
Catalyst for neutralization step LiCl or CaCl2 (0.05-0.5 molar ratio) Enhances reaction efficiency
Purity of N-benzyl-4-piperidone >98% Suitable for further functionalization
Coupling method for pyrrole attachment Mitsunobu or Pd-catalyzed High selectivity and yield
Final product purity ≥98% Confirmed by HPLC, NMR, LC-MS

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine?

The synthesis of this compound typically involves multi-step reactions. A plausible route includes:

  • Step 1 : Formation of the piperidine core via alkylation of piperidone with benzyl chloride (or bromide) under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-benzylpiperidin-4-one .
  • Step 2 : Functionalization at the 4-position. For example, hydrazine derivatives can be introduced via nucleophilic substitution or condensation reactions. For iodine-substituted pyrrole moieties, coupling reactions (e.g., Ullmann or Buchwald-Hartwig) may be employed .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended. Purity should be confirmed via HPLC (>95%) and NMR .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Key techniques include:

  • Single-crystal X-ray diffraction : Provides unambiguous confirmation of stereochemistry and substituent positions. For example, mean C–C bond lengths of 0.002–0.005 Å and R factors <0.06 are typical for piperidine derivatives .
  • NMR spectroscopy :
    • ¹H NMR : Look for characteristic signals: benzyl protons (δ 7.1–7.5 ppm), piperidine methylene (δ 2.4–3.6 ppm), and pyrrole protons (δ 5.8–6.5 ppm) .
    • 13C NMR : Iodo-pyrrole carbons appear at δ 90–110 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns should align with the expected structure .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known σ-receptor ligands) .
  • Structural validation : Confirm batch purity via LC-MS and rule out degradation products .
  • Computational docking : Compare binding modes of the compound and its analogs using software like AutoDock Vina. For example, the iodine atom in the pyrrole may enhance halogen bonding with targets like kinases .

Advanced: What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

  • QSAR modeling : Use ADMET Predictor™ or Schrodinger’s QikProp to correlate molecular descriptors (e.g., logP, polar surface area) with bioavailability. Piperidine derivatives often exhibit logP values of 2.5–4.0, balancing solubility and membrane permeability .
  • In silico metabolism : Predict CYP450 interactions (e.g., CYP3A4 inhibition) using MetaSite. The benzyl group may increase metabolic stability compared to alkyl substituents .
  • DMPK profiling : Simulate human clearance rates with GastroPlus™. For example, a t₁/₂ >4 hours suggests suitability for oral dosing .

Advanced: How can researchers optimize the selectivity of this compound for specific enzyme targets?

  • SAR studies : Modify substituents systematically. For example:
    • Replace the benzyl group with substituted aryl rings to alter steric bulk (e.g., 4-fluorobenzyl for enhanced σ₁ receptor binding) .
    • Vary the pyrrole substituent (e.g., bromo vs. iodo) to probe halogen-bonding effects .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., monoamine oxidases) to identify critical interactions. Piperidine nitrogen often participates in hydrogen bonding .

Basic: What safety precautions are required when handling this compound?

  • Toxicity : Limited toxicological data exist, so assume acute toxicity. Use PPE (gloves, goggles) and work in a fume hood .
  • First aid :
    • Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin contact : Wash with soap/water; remove contaminated clothing .
  • Waste disposal : Incinerate in a certified facility. Avoid aqueous release due to potential aquatic toxicity .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Kinetic assays : Measure IC₅₀ values against purified enzymes (e.g., acetylcholinesterase) using fluorogenic substrates .
  • CRISPR/Cas9 knockouts : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
  • Animal models : For neuroactive compounds, test in murine models of pain or cognition. Dose ranges of 10–50 mg/kg (IP) are typical for piperidine derivatives .

Advanced: What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers. Retention times <10 minutes indicate high enantiopurity .
  • VCD spectroscopy : Compare experimental and simulated vibrational circular dichroism spectra to assign absolute configurations .
  • X-ray crystallography : For crystalline derivatives, Flack parameters (<0.1) confirm enantiomeric purity .

Basic: What are the key differences between this compound and structurally related piperidine derivatives?

Feature This compound 1-Benzyl-4-hydrazinylpiperidine 1-Benzyl-4-piperidone
Substituent at C4 2-iodo-pyrroleHydrazineKetone
Molecular Weight ~370 g/mol205.30 g/mol189.26 g/mol
Key Applications Kinase inhibition, receptor modulationLigand synthesis, chelationIntermediate for SPRIRO compounds
LogP (Predicted) 3.8–4.21.5–2.01.0–1.5

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

  • Optimize catalysts : Switch from Pd(OAc)₂ to XPhos-Pd-G3 for Buchwald-Hartwig couplings (yields >85% vs. 50–60%) .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF, NMP) vs. toluene. For iodine-containing substrates, DMF often improves solubility .
  • Temperature control : Perform reactions at 80–100°C rather than room temperature to accelerate kinetics .

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